molecular formula C15H16N4 B1518896 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline CAS No. 1087792-59-3

4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline

Cat. No. B1518896
M. Wt: 252.31 g/mol
InChI Key: OOJZMFDZRYRLFF-UHFFFAOYSA-N
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Description

“4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]pyridines . These are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridines, including “4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline”, consists of a pyrazole ring fused with a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Scientific Research Applications

Electroluminescence and Photophysics

One significant application of the related compound, 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine, is found in the field of electroluminescence. Researchers have developed highly luminescent tetradentate bis-cyclometalated platinum complexes with potential applications in organic light-emitting diodes (OLEDs). These complexes demonstrated excellent performance in OLED devices, showcasing their relevance in the development of efficient and durable electronic displays (Vezzu et al., 2010).

Antileishmanial Activity

Another area of application is in the medicinal chemistry domain, where derivatives of 4-anilino-1H-pyrazolo[3,4-b]pyridine, including compounds with a similar structure to 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline, have been synthesized and analyzed for their antileishmanial activity. These compounds showed promising results against Leishmania amazonensis, suggesting potential as anti-Leishmania drugs (Mello et al., 2004).

Solvent and Acid-Base Sensitivity

A series of diazotised aniline and aniline derivative compounds, including pyrazole and phenylpyrazole structures, have been studied for their solvent polarity and acid-base sensitive characteristics. These investigations offer insights into the solvatochromic properties of such compounds, which could be pivotal in the development of pH sensors or solvent-sensitive dyes (Demirçalı, 2021).

Synthesis and Coordination Chemistry

Research has also been conducted on the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, highlighting their application in creating luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions. Such compounds contribute to advances in materials science, particularly in creating responsive materials for sensing and electronic applications (Halcrow, 2005).

Future Directions

Given the interest in 1H-pyrazolo[3,4-b]pyridines due to their close similarity with the purine bases adenine and guanine , future research could focus on further exploring the properties and potential applications of “4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline”.

properties

IUPAC Name

4-(3,4,6-trimethylpyrazolo[3,4-b]pyridin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-9-8-10(2)17-15-14(9)11(3)18-19(15)13-6-4-12(16)5-7-13/h4-8H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJZMFDZRYRLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C3=CC=C(C=C3)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182049
Record name 4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline

CAS RN

1087792-59-3
Record name 4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087792-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline
Reactant of Route 2
4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline
Reactant of Route 3
4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline
Reactant of Route 4
4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline
Reactant of Route 5
4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline
Reactant of Route 6
4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline

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